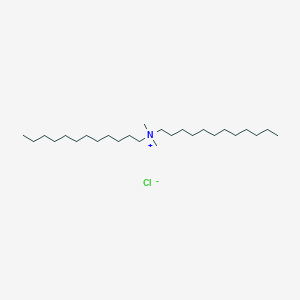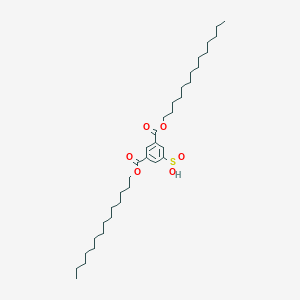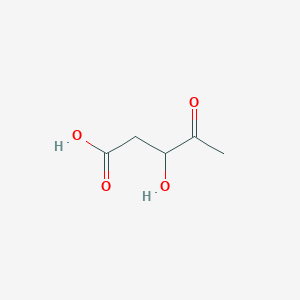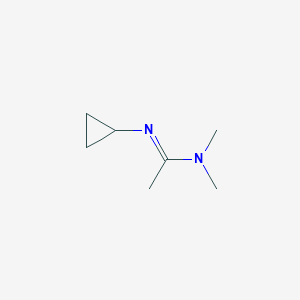
Cloruro de didodecildimetilamonio
Descripción general
Descripción
Didodecyldimethylammonium chloride, also known as Didodecyldimethylammonium chloride, is a useful research compound. Its molecular formula is C26H56ClN and its molecular weight is 418.2 g/mol. The purity is usually 95%.
The exact mass of the compound Didodecyldimethylammonium chloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Hair conditioning; Surfactant. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality Didodecyldimethylammonium chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Didodecyldimethylammonium chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antiséptico y Desinfectante
El DDAC se utiliza principalmente como antiséptico y desinfectante . Es principalmente bactericida al 1% (1 min) y yeasticida al 0,0076% (15 min). La actividad micobactericida es variable . Se han informado valores de CIM elevados que sugieren resistencia al DDAC entre algunas especies .
Aplicaciones Antimicrobianas
El DDAC se utiliza como antimicrobiano en varios tipos de aplicaciones, como superficies duras de interior y exterior (por ejemplo, paredes, pisos, mesas, inodoros y accesorios), utensilios para comer, ropa, alfombras, herramientas y vehículos agrícolas, cáscaras de huevo, zapatos, equipos de ordeño y ubres, humidificadores, instrumentos médicos, restos humanos, tanques ultrasónicos, unidades de ósmosis inversa y tanques de almacenamiento de agua .
Procesos Industriales y Sistemas de Agua
El DDAC se utiliza en procesos industriales y sistemas de agua, como sistemas de agua de refrigeración de recirculación, lodos de perforación y fluidos de empaquetadura, inyección de pozos de petróleo y sistemas de aguas residuales .
Actividad Virucida contra SARS-CoV-2
Entre los tensioactivos catiónicos estudiados, el bromuro de didodecildimetilamonio demostró ser el más eficiente como desinfectante, siendo su concentración efectiva al 50% (CE50) igual a 0,016 mM. Dos tensioactivos (bromuro de didodecildimetilamonio y cloruro de benzalconio) pueden desactivar SARS-CoV-2 en tan solo 5 s .
Actividad Antibacteriana
Se investigó la actividad antibacteriana del DDAC. El valor de la concentración inhibitoria mínima (CIM) del DDAC contra Eschrichia coil se reveló como un valor pequeño, 1,3 mg/L .
Mecanismo De Acción
Didodecyldimethylammonium chloride, also known as N-Dodecyl-N,N-dimethyldodecan-1-aminium chloride, is a quaternary ammonium compound with a broad spectrum of antimicrobial activity . Here is an overview of its mechanism of action:
Target of Action
The primary target of Didodecyldimethylammonium chloride is the phospholipid membrane of microorganisms such as Escherichia coli . It also targets the Cyclopropane mycolic acid synthase 2 in Mycobacterium tuberculosis .
Mode of Action
Didodecyldimethylammonium chloride disrupts the intermolecular interactions and causes the dissociation of lipid bilayers . This disruption leads to the leakage of intracellular macromolecules . The compound’s action on the cell membrane causes the leakage of intracellular molecules and the subsequent death of the cells .
Biochemical Pathways
It is known that the compound disrupts the integrity of the cell membrane, leading to leakage of intracellular contents and ultimately cell death .
Pharmacokinetics
It is known that the compound is highly soluble in water .
Result of Action
The action of Didodecyldimethylammonium chloride on the cell membrane leads to the leakage of intracellular molecules and the subsequent death of the cells . It is bactericidal at 1% (1 min) and yeasticidal at 0.0076% (15 min) .
Action Environment
Didodecyldimethylammonium chloride is highly soluble in water and has a low volatility . It may be environmentally persistent depending on local conditions . It is highly toxic to aquatic invertebrates and moderately toxic to fish . The compound also has a moderate oral mammalian toxicity and is an irritant .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Didodecyldimethylammonium chloride interacts with various biomolecules, primarily with the phospholipid membrane of cells . It disrupts intermolecular interactions, leading to the dissociation of lipid bilayers . The bacteriostatic or bactericidal activity of Didodecyldimethylammonium chloride depends on its concentration and the growth phase of the microbial population .
Cellular Effects
Didodecyldimethylammonium chloride affects various types of cells and cellular processes. It influences cell function by disrupting the cell membrane, which can impact cell signaling pathways and cellular metabolism . It has a broad-spectrum biocidal activity against bacteria and fungi .
Molecular Mechanism
The molecular mechanism of Didodecyldimethylammonium chloride involves its interaction with the cell membrane. It disrupts intermolecular interactions and causes the dissociation of lipid bilayers . This disruption can lead to leakage of intracellular molecules and subsequent cell death .
Temporal Effects in Laboratory Settings
The effects of Didodecyldimethylammonium chloride can change over time in laboratory settings. Its bactericidal activity is mostly observed at 1% concentration within 1 minute
Dosage Effects in Animal Models
The effects of Didodecyldimethylammonium chloride can vary with different dosages in animal models. For instance, in mice, this disinfectant was found to cause infertility and birth defects when combined with Alkyl dimethyl benzyl ammonium chloride . More detailed studies are needed to understand the threshold effects and any toxic or adverse effects at high doses.
Transport and Distribution
It is known to interact with the cell membrane
Subcellular Localization
Given its interaction with the cell membrane , it is likely to be found in the vicinity of the cell membrane
Propiedades
IUPAC Name |
didodecyl(dimethyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H56N.ClH/c1-5-7-9-11-13-15-17-19-21-23-25-27(3,4)26-24-22-20-18-16-14-12-10-8-6-2;/h5-26H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCFKPHMRNPAFZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H56ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13146-86-6 (Parent) | |
| Record name | Dilauryl dimethyl ammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003401749 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60883972 | |
| Record name | 1-Dodecanaminium, N-dodecyl-N,N-dimethyl-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3401-74-9 | |
| Record name | Dilauryldimethylammonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3401-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dilauryl dimethyl ammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003401749 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Dodecanaminium, N-dodecyl-N,N-dimethyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Dodecanaminium, N-dodecyl-N,N-dimethyl-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Didodecyldimethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.250 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DILAURYLDIMONIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M7W5MLR2Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Thiophen-3-yl)methyl]azetidine](/img/structure/B121604.png)




![3-[(2,4-Difluorophenyl)methyl]azetidine](/img/structure/B121621.png)
![3-[(3,4-Difluorophenyl)methyl]azetidine](/img/structure/B121622.png)


![(1R,3S)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid Methyl Ester](/img/structure/B121630.png)
![(1S,3S)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid Methyl Ester](/img/structure/B121638.png)
![ethyl 2-ethoxy-4-[2-[[(1R)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate](/img/structure/B121641.png)
![4-Hydroxy-8-methyl-1-(2-methylbutanoyl)-3,5,7-tris(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)bicyclo[3.3.1]non-3-ene-2,9-dione](/img/structure/B121645.png)

